

N-Boc-1-amino-1-cyclopentanemethanol CAS number and properties

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Compound of Interest

Compound Name: *N-Boc-1-amino-1-cyclopentanemethanol*

Cat. No.: B067021

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Technical Guide: N-Boc-1-amino-1-cyclopentanemethanol

Abstract

This technical guide provides a comprehensive overview of **N-Boc-1-amino-1-cyclopentanemethanol** (CAS No. 174889-22-6), a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthetic protocol, and discusses its applications in medicinal chemistry. All quantitative data is summarized in tables for clarity, and key experimental workflows are illustrated with diagrams generated using Graphviz, adhering to specified presentation standards.

Core Chemical and Physical Properties

N-Boc-1-amino-1-cyclopentanemethanol, systematically named tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions while allowing for facile deprotection under mild acidic conditions, making it a versatile intermediate in multi-step organic synthesis.

Property	Value	Source
CAS Number	174889-22-6	[1][2]
IUPAC Name	tert-butyl N-[1-(hydroxymethyl)cyclopentyl]carbamate	PubChem
Molecular Formula	C ₁₁ H ₂₁ NO ₃	[3]
Molecular Weight	215.29 g/mol	[3]
Appearance	White to off-white solid (Predicted)	-
XLogP3 (Predicted)	1.3	PubChem
Monoisotopic Mass	215.152144 u	PubChem

Spectral Data Analysis (Predicted)

While specific experimental spectra are not widely published, the structural features of **N-Boc-1-amino-1-cyclopentanemethanol** allow for the confident prediction of its key spectral characteristics.

- ¹H NMR:** The spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group (Boc) at approximately 1.4 ppm. The methylene protons of the cyclopentane ring would appear as multiplets in the 1.5-1.8 ppm region. The two protons of the hydroxymethyl group (-CH₂OH) would likely appear as a singlet or a doublet around 3.5 ppm. A broad singlet corresponding to the alcohol proton (-OH) and another for the carbamate proton (-NH) would also be present.
- ¹³C NMR:** Key signals would include the quaternary carbon of the Boc group around 80 ppm and the carbonyl carbon of the carbamate at approximately 155 ppm. The methyl carbons of the Boc group would resonate near 28 ppm. The carbons of the cyclopentane ring and the hydroxymethyl carbon would appear in the aliphatic region of the spectrum.
- Infrared (IR) Spectroscopy:** The spectrum would be characterized by a strong C=O stretching vibration from the carbamate group around 1680-1700 cm⁻¹. A broad absorption

band in the region of 3200-3600 cm^{-1} would indicate the O-H and N-H stretching vibrations.

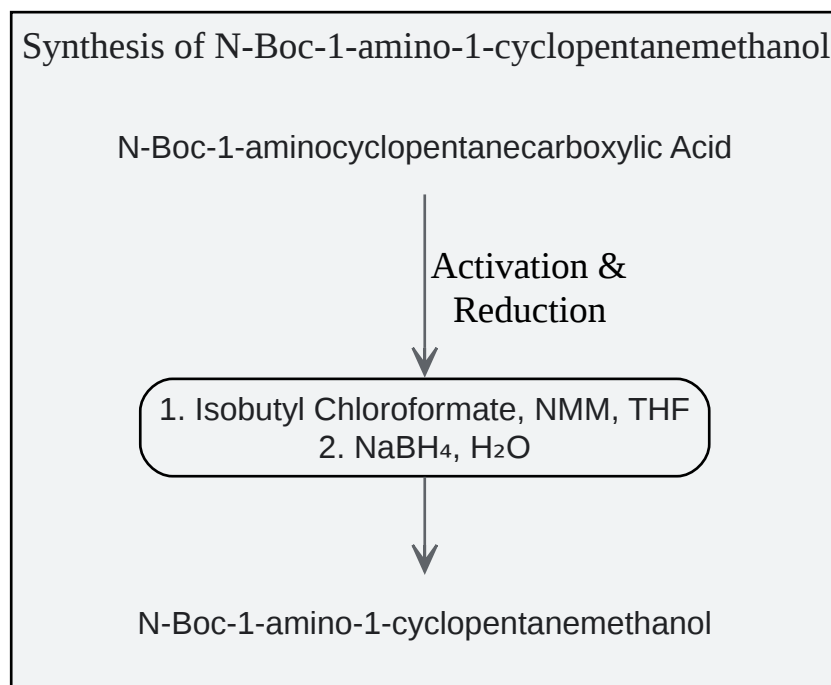
- Mass Spectrometry (MS): For Electrospray Ionization (ESI), the predicted mass-to-charge ratio for the protonated molecule $[\text{M}+\text{H}]^+$ is approximately 216.1594.[4] The sodiated adduct $[\text{M}+\text{Na}]^+$ would be observed around m/z 238.1414.[4]

Experimental Protocols

Synthesis via Reduction of N-Boc-1-aminocyclopentanecarboxylic Acid

A common and effective method for synthesizing N-Boc protected amino alcohols is the reduction of the corresponding carboxylic acid.[2][5] The following is a representative protocol adapted from standard literature procedures for this transformation.

Reaction Scheme:



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Synthesis of the target amino alcohol.

Materials:

- N-Boc-1-aminocyclopentanecarboxylic acid
- N-Methylmorpholine (NMM)
- Isobutyl chloroformate
- Sodium borohydride (NaBH_4)
- Tetrahydrofuran (THF), anhydrous
- Water (H_2O)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Activation (Mixed Anhydride Formation): Dissolve N-Boc-1-aminocyclopentanecarboxylic acid (1.0 eq) in anhydrous THF and cool the solution to $-15\text{ }^\circ\text{C}$ in an ice-salt bath.
- Add N-methylmorpholine (1.1 eq) to the stirred solution, followed by the dropwise addition of isobutyl chloroformate (1.1 eq), ensuring the temperature remains below $-10\text{ }^\circ\text{C}$.
- Stir the resulting mixture at $-15\text{ }^\circ\text{C}$ for 30 minutes to form the mixed anhydride.
- Reduction: In a separate flask, dissolve sodium borohydride (2.0-3.0 eq) in water.
- Add the solution of NaBH_4 dropwise to the cold mixed anhydride suspension.
- After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature, stirring for 1-2 hours.
- Work-up and Purification: Quench the reaction by slowly adding 1M HCl until gas evolution ceases.

- Remove the THF under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with ethyl acetate (3 x volumes).
- Combine the organic layers and wash sequentially with saturated aqueous NaHCO_3 and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate in vacuo to yield the crude product.
- If necessary, purify the product by flash column chromatography on silica gel.

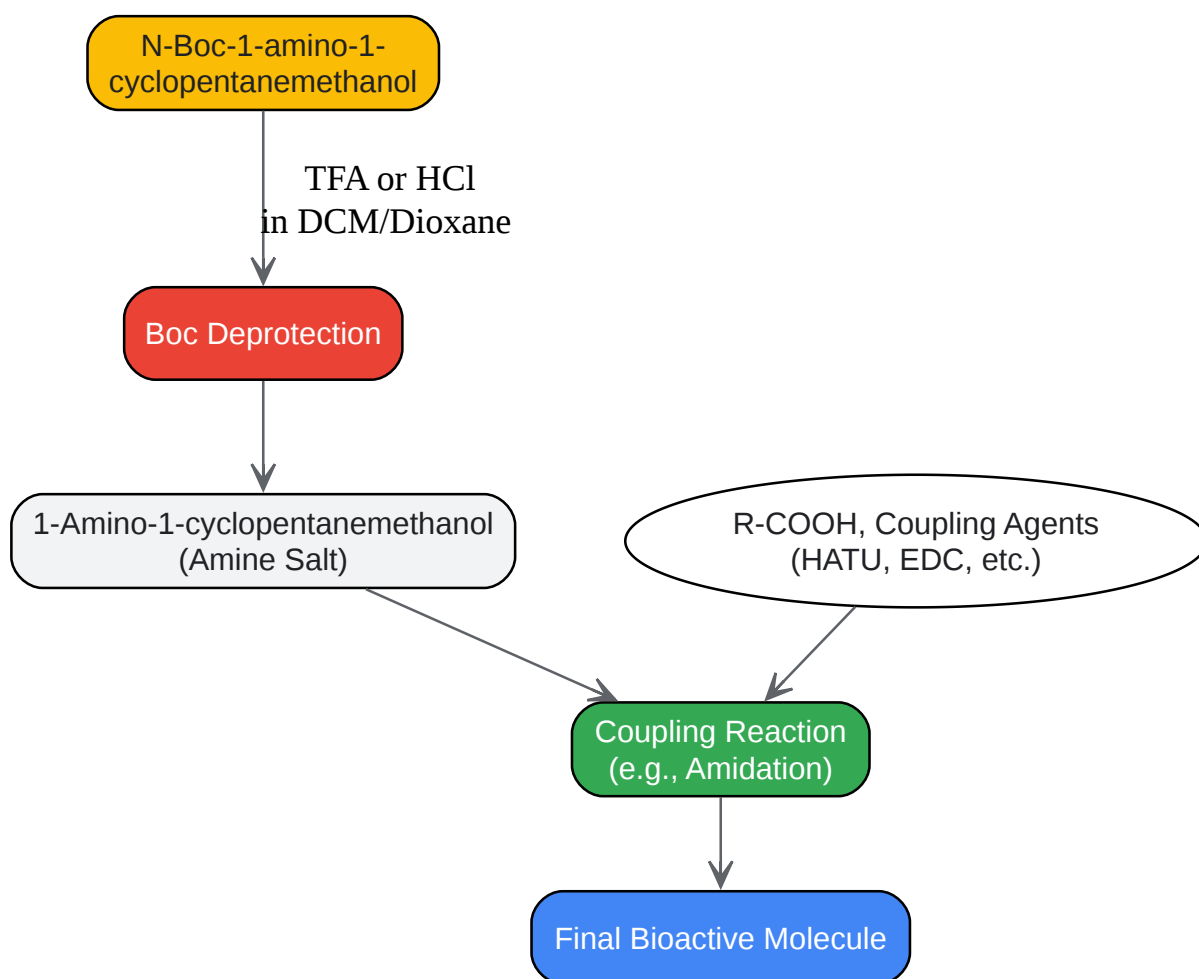
Applications in Research and Drug Development

N-Boc-1-amino-1-cyclopentanemethanol serves as a crucial chiral building block in medicinal chemistry. The cyclopentyl scaffold provides a degree of conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The primary amino alcohol functionality, once deprotected, allows for its incorporation into larger, more complex molecules.

Its utility lies in its role as a versatile synthetic intermediate. The Boc-protected amine allows for selective functionalization at other sites of a molecule, after which the Boc group can be removed to reveal a primary amine. This amine can then undergo a variety of coupling reactions (e.g., amide bond formation, reductive amination) to link it to other fragments or scaffolds. This sequential and controlled approach is fundamental to the synthesis of modern therapeutics.

General Workflow in Synthesis

The most common application involves a two-step sequence: Boc deprotection followed by functionalization of the resulting amine. This workflow is central to fragment-based drug discovery and the assembly of targeted therapies like kinase inhibitors or PROTACs.



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General synthetic workflow using the title compound.

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